4,4'-Dihydroxystilbene

Description

Contextualization within Stilbene (B7821643) Research

Stilbenes are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. Research into stilbene derivatives was initially spurred by the discovery of their antimicrobial properties against bacteria and fungi. mdpi.com While natural stilbenes like resveratrol (B1683913), found in grapes and other plants, exhibit moderate biological activities, synthetic derivatives have shown more pronounced effects. mdpi.com 4,4'-Dihydroxystilbene, also known as stilbene-4,4'-diol, is a stilbenol that derives from a hydride of a stilbene. nih.gov Its initial identification as a metabolite of trans-stilbene (B89595) in animal models laid the groundwork for understanding the biological significance of hydroxylated stilbene derivatives. Subsequently, it was isolated from natural sources such as the bark of Yucca periculosa. nih.gov The presence of hydroxyl groups on the stilbene backbone is considered crucial for many of its biological activities. mdpi.com

Significance as a Resveratrol Analog

Much of the interest in this compound stems from its structural similarity to resveratrol (3,5,4'-trihydroxy-trans-stilbene), a widely studied phytoalexin. nih.govresearchgate.net DHS is a synthetic analog of resveratrol, and numerous studies have been conducted to compare their biological efficacy. nih.gov A key structural difference is the position of the hydroxyl groups on the phenyl rings. This subtle modification has been shown to result in enhanced biological activity in several preclinical models. nih.gov For instance, research has indicated that the two 4,4'-hydroxyl groups on the stilbenic backbone make DHS a more active molecule than resveratrol in certain contexts. nih.gov This has led to the synthesis of DHS and other resveratrol derivatives with the aim of improving upon the therapeutic potential of the parent compound. nih.govresearchgate.net

Overview of Preclinical Research Focus

Preclinical research on this compound has been multifaceted, exploring its potential in several key areas. A significant portion of the research has centered on its antioxidant and anticancer properties. Studies have consistently demonstrated that DHS exhibits remarkably higher antioxidant activity than resveratrol. nih.govmedchemexpress.com This enhanced antioxidant capacity is a cornerstone of its investigated biological effects.

In the realm of oncology, preclinical studies have investigated the effects of DHS on various cancer cell lines and animal models. Research has shown that DHS can suppress transformation in normal mouse fibroblasts and inhibit the proliferation and invasion of human breast cancer cells. nih.gov Furthermore, it has been found to potently inhibit cancer invasion and metastasis in lung cancer models. cancer.gov The mechanisms underlying these anticancer effects are a major focus of investigation, with studies pointing towards the induction of apoptosis (programmed cell death), autophagy, and modulation of the tumor microenvironment. cancer.govmdpi.com Specifically, DHS has been observed to cause cell cycle arrest and has been identified as a potent activator of the Nrf2 pathway, which is involved in cellular defense against oxidative stress. cancer.govresearchgate.net

Interactive Table of Research Findings

| Research Area | Key Finding | Cell/Animal Model | Reference |

| Antioxidant Activity | Exhibits remarkably higher antioxidant activity than resveratrol. | Human erythrocyte ghosts | nih.gov |

| Anticancer | Suppresses neoplastic transformation and inhibits proliferation and invasion. | BALB/c 3T3 mouse fibroblasts, human breast cancer MCF-7 cells | nih.gov |

| Anticancer | Potently inhibits cancer invasion and metastasis. | Lewis Lung Carcinoma (LLC) cells, mouse and zebrafish models | cancer.gov |

| Anticancer | Induces apoptosis and autophagy, modulates tumor microenvironment. | Lewis Lung Carcinoma (LLC) in C57BL/6J mice | mdpi.com |

| Anticancer | Exhibits higher cytotoxicity than resveratrol. | Human promyelocytic leukemia (HL-60) cells | nih.gov |

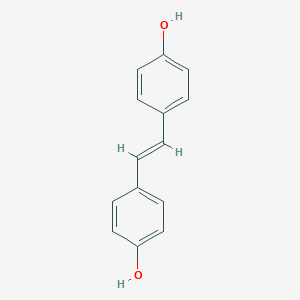

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAIWHIOIFKLEO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022465 | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-36-3, 659-22-3 | |

| Record name | 4,4′-Dihydroxy-trans-stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15058-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015058363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dihydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-STILBENEDIOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921UXX4IZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Chemical Synthesis Strategies

Classical organic reactions provide a robust foundation for the synthesis of 4,4'-dihydroxystilbene. These methods, including the Perkin condensation, Wittig reaction, and Heck reaction, have been extensively studied and optimized over the years.

Perkin Condensation Approaches

The Perkin condensation is a well-established method for the synthesis of α,β-unsaturated aromatic acids and their derivatives, which can be precursors to stilbenes. wikipedia.orgbyjus.com This reaction typically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com While the direct synthesis of this compound via a one-pot Perkin condensation has been explored, it is often part of a multi-step sequence. For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 4-hydroxyphenylacetic acid can lead to the formation of a precursor that is subsequently converted to this compound. However, chemical synthesis routes like the Perkin condensation can involve multiple steps, the use of toxic chemicals, and transition metal catalysts, often resulting in low yields of the final product. rsc.org One study reported a yield of only 25% for the chemical synthesis of 4,4'-dihydroxy-trans-stilbene. rsc.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenylacetic Anhydride | Sodium 4-hydroxyphenylacetate | α-(4-hydroxyphenyl)cinnamic acid derivative | Moderate | wikipedia.orgbyjus.com |

| trans-Stilbene (B89595) | - | Chemical Synthesis (unspecified) | 4,4'-Dihydroxy-trans-stilbene | 25% | rsc.org |

Wittig Reaction Applications

The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, making it highly suitable for the synthesis of stilbenes. organic-chemistry.org The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically lead to the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org For the synthesis of this compound, a common approach involves the reaction of 4-hydroxybenzaldehyde with a 4-hydroxybenzyltriphenylphosphonium salt in the presence of a base. The choice of base and reaction conditions can influence the E/Z ratio of the resulting stilbene (B7821643) isomers. nih.gov

A study on the synthesis of stilbene derivatives reported that a Wittig reaction between a benzyl (B1604629) bromide-derived phosphonate and various benzaldehydes under a nitrogen atmosphere yielded (E)-stilbenes with an E/Z ratio of 99:1. nih.gov Another example demonstrated the synthesis of a pterostilbene derivative with an E/Z ratio of 95:5. nih.gov

| Aldehyde/Ketone | Wittig Reagent | Base | Solvent | E/Z Ratio | Yield | Reference |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzyltriphenylphosphonium bromide | Sodium Methoxide | Methanol | Variable | Moderate to Good | nih.gov |

| Benzaldehydes | Benzylphosphonate | Not specified | Not specified | 99:1 (E/Z) | 48-99% | nih.gov |

| Aldehyde | Phosphonium (B103445) salt | Not specified | Not specified | 95:5 (E/Z) | 91% | nih.gov |

Heck Reaction and Derivatives Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is another powerful tool for the synthesis of stilbenes and their derivatives. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Heck reaction generally exhibits high stereoselectivity, predominantly forming the (E)-isomer of the stilbene product. organic-chemistry.org For the synthesis of this compound, a common strategy is the reaction of a 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol) with styrene, or the reaction of 4-hydroxystyrene with a 4-halo-phenol. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly Heck reaction protocols. For example, the use of palladium nanoparticles stabilized with poly(N-vinylpyrrolidone) (PVP) as a catalyst in aqueous media under microwave irradiation has been shown to produce various stilbenes in good to excellent yields with high turnover frequencies. nih.gov These reactions are highly selective for the trans-isomer. nih.gov

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield | Reference |

| 4-Iodophenol | Styrene | Pd(OAc)2/PPh3 | Triethylamine | Acetonitrile (B52724) | Good | wikipedia.orgorganic-chemistry.org |

| 4-Bromoacetophenone | Styrene | PVP-Pd Nanoparticles | K2CO3 | H2O/EtOH | Excellent | nih.gov |

Advanced Synthetic Techniques

To overcome the limitations of classical methods and to achieve higher efficiency and stereoselectivity, advanced synthetic techniques have been developed. These include stereoselective synthesis of specific isomers and the use of biocatalysts.

Stereoselective Synthesis of Isomers

The synthesis of specific isomers of this compound, particularly the (E)- and (Z)-isomers, is of great interest due to their differing biological activities. While many standard reactions favor the thermodynamically more stable (E)-isomer, specific methods have been developed to selectively synthesize the (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, is known to produce (E)-alkenes with high selectivity. wiley-vch.deresearchgate.net This reaction utilizes phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides. The use of certain modified phosphonates, such as those developed by Still and Gennari, can favor the formation of (Z)-alkenes. conicet.gov.ar

The Julia-Kocienski olefination is another powerful method that typically provides excellent (E)-selectivity in the synthesis of alkenes. alfa-chemistry.comorganic-chemistry.org Recent developments, however, have reported highly (Z)-selective Julia-Kocienski olefinations by using N-sulfonylimines as electrophiles. nih.govchemrxiv.org

Furthermore, photochemical methods can be employed to isomerize (E)-stilbenes to their (Z)-counterparts. The photooxidative cyclization of stilbenes, often referred to as the Mallory reaction, proceeds through the excited state of (Z)-stilbene. nih.gov

| Reaction | Key Reagents/Conditions | Predominant Isomer | Reference |

| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanions | (E) | wiley-vch.deresearchgate.net |

| Still-Gennari Modification (HWE) | bis(2,2,2-trifluoroethyl)phosphonates | (Z) | conicet.gov.ar |

| Julia-Kocienski Olefination | Aldehydes as electrophiles | (E) | alfa-chemistry.comorganic-chemistry.org |

| Modified Julia-Kocienski Olefination | N-sulfonylimines as electrophiles | (Z) | nih.govchemrxiv.org |

| Photocatalytic Isomerization | Visible light, photocatalyst | (Z) from (E) | researchgate.net |

Biocatalytic Synthesis Pathways

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. csic.es Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, reducing the need for protecting groups and minimizing waste.

A significant breakthrough in the biocatalytic synthesis of this compound involves the use of unspecific peroxygenases (UPOs). rsc.orgtu-dresden.de These enzymes, particularly from basidiomycete fungi such as Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO), have been shown to catalyze the regioselective hydroxylation of trans-stilbene to produce 4,4'-dihydroxy-trans-stilbene with high efficiency. rsc.orgtu-dresden.de These reactions utilize hydrogen peroxide as a co-substrate and can achieve nearly complete conversion of the starting material. rsc.orgcsic.es The yield of 4,4'-dihydroxy-trans-stilbene from these biocatalytic reactions can be significantly higher than that from chemical synthesis, with reported yields over 90%. rsc.org

Kinetic studies have demonstrated that AaeUPO is a particularly efficient enzyme for this transformation, with catalytic efficiencies significantly higher than other tested UPOs. rsc.org

| Enzyme | Substrate | Co-substrate | Product | Conversion/Yield | Reference |

| AaeUPO, rCciUPO, MroUPO | trans-Stilbene | H₂O₂ | 4,4'-Dihydroxy-trans-stilbene | Nearly complete conversion, >90% yield | rsc.orgcsic.estu-dresden.de |

Chemical Derivatization Strategies

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily employed to modulate the compound's physicochemical properties, such as lipophilicity and stability, which in turn can influence its biological activity. Key strategies include the modification of the existing hydroxyl groups or the introduction of new functional moieties to the aromatic rings, leading to a diverse range of analogues with potentially enhanced or novel functionalities.

The introduction of additional hydroxyl groups to the this compound backbone is a key strategy for creating analogues with altered electronic and biological properties. The number and position of hydroxyl groups on the stilbene frame are critical determinants of its chemical reactivity and interaction with biological targets.

A notable example of such a derivative is 3,4,4'-trihydroxy-trans-stilbene . The synthesis of this compound and other polyhydroxystilbenes can be achieved through various organic synthesis routes. Research has shown that even subtle modifications to the hydroxylation pattern can lead to significant changes in bioactivity. For instance, 3,4,4'-trihydroxy-trans-stilbene has been synthesized and studied to compare its antioxidant and cytotoxic activities against its parent compounds, resveratrol (B1683913) and this compound nih.gov. The presence of the catechol (3,4-dihydroxy) moiety in one of the phenyl rings, as seen in this derivative, is often associated with potent antioxidant capabilities. The synthesis of these derivatives allows for systematic studies into the structure-activity relationships of stilbenoids, highlighting how specific hydroxylation patterns can be fine-tuned to optimize desired biological effects nih.gov.

Table 1: Examples of Hydroxylated Stilbene Derivatives

| Compound Name | Parent Scaffold | Key Structural Feature |

|---|---|---|

| 3,4,4'-Trihydroxy-trans-stilbene | Stilbene | Addition of a third hydroxyl group at the C3 position, creating a catechol ring. |

Methoxylation, the substitution of hydroxyl groups with methoxy (B1213986) (-OCH₃) groups, is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of phenolic compounds. In the context of this compound, this modification increases the molecule's lipophilicity, which can facilitate its passage across biological membranes.

The synthesis of methoxy derivatives of stilbenes often involves the methylation of the precursor's hydroxyl groups using reagents like dimethyl sulfate or methyl iodide. This process can be controlled to produce partially or fully methoxylated products. For example, converting the hydroxyl groups of this compound yields 4,4'-dimethoxy-trans-stilbene . Other related derivatives, such as 3,4,2′-trimethoxy-trans-stilbene , 3,4,2′,4′-tetramethoxy-trans-stilbene , and 3,4,2′,4′,6′-pentamethoxy-trans-stilbene , have been synthesized to investigate how varying degrees of methoxylation impact biological activity nih.gov. Another relevant compound is 4,4'-dihydroxy-3,3'-dimethoxy-stilbene , which retains the hydroxyl groups while adding methoxy groups to the adjacent positions, thus combining features of both functional groups smolecule.com. Studies on various methoxylated stilbenes have shown that these derivatives can exhibit altered, and sometimes more potent, biological effects compared to their hydroxylated counterparts nih.govnih.gov.

Table 2: Examples of Methoxylated Derivatives of the Stilbene Scaffold

| Compound Name | Parent Scaffold | Key Structural Feature |

|---|---|---|

| 4,4'-Dimethoxy-trans-stilbene | This compound | Both hydroxyl groups are converted to methoxy groups. |

| 4,4'-Dihydroxy-3,3'-dimethoxy-stilbene | Stilbene | Contains both hydroxyl and methoxy groups on each ring. |

A more advanced derivatization strategy involves the creation of molecular hybrids or conjugates, where the this compound scaffold is chemically linked to another distinct pharmacophore or functional moiety. This approach aims to develop bifunctional molecules that can interact with multiple biological targets or combine different functionalities, such as targeting and therapeutic action, into a single compound.

One innovative application of this strategy is the synthesis of stilbene-nitroxyl hybrids frontiersin.orgmdpi.com. In these conjugates, a stilbene core, which can engage with specific biological structures, is linked to a nitroxide spin label, which functions as a potent antioxidant frontiersin.org. The synthesis can be achieved by first creating a stilbene derivative with a suitable functional group for linkage, such as an amino group (e.g., (E)-4-(4-aminostyryl)phenol), which can then be reacted to attach the second molecule frontiersin.org. This creates a hybrid molecule designed to modulate both conformational toxicity and oxidative stress, which is a significant approach in the context of multifactorial diseases frontiersin.org. These sophisticated molecular architectures represent a frontier in drug design, where the stilbene core acts as a foundational element for building complex, multi-target agents.

Table 3: Examples of Stilbene-Based Molecular Hybrids

| Hybrid Class | Parent Scaffold | Conjugated Moiety | Intended Function |

|---|---|---|---|

| Stilbene-Nitroxyl Hybrid | Stilbene | Nitroxide Spin Label | Bifunctional agent combining AβO engagement and antioxidant activity. |

Structure Activity Relationships Sar and Molecular Design

Correlations between Structural Features and Biological Activity

The fundamental stilbene (B7821643) scaffold, consisting of two phenyl rings connected by an ethylene (B1197577) bridge, provides the basic framework for interaction with biological targets. rsc.orgrsc.org For 4,4'-Dihydroxystilbene, the presence of hydroxyl (-OH) groups at the para positions (4 and 4') of both phenyl rings is a defining feature that significantly influences its activity.

Research has established a clear correlation between the 4,4'-dihydroxylation pattern and a range of biological activities, including potent anticancer and antioxidant effects. nih.govresearchgate.netnih.gov The 4'-hydroxystyryl moiety, in particular, has been identified as a crucial element for the antiproliferative activity of stilbenoids. oup.com This specific structural arrangement allows DHS to effectively inhibit key cellular processes such as DNA replication by targeting enzymes like ribonucleotide reductase and DNA polymerase, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.comnih.gov Furthermore, the symmetrical placement of these hydroxyl groups contributes to the molecule's ability to act as a potent antioxidant. researchgate.netnih.gov

Comparative SAR Analysis with Resveratrol (B1683913) and Other Stilbenoids

This compound is a synthetic analog of resveratrol, the most widely studied stilbenoid. nih.gov Comparative analyses consistently demonstrate that DHS often exhibits enhanced biological potency compared to its parent compound. For instance, DHS displays significantly higher cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL-60) and neuroblastoma cells, than resveratrol. nih.govnih.gov Its antioxidant activity is also reported to be remarkably higher. researchgate.netnih.gov

| Compound | Key Structural Difference from DHS | Observed Activity Compared to DHS | Reference |

|---|---|---|---|

| Resveratrol | Hydroxyl groups at 3, 5, and 4' positions | Lower antioxidant and cytotoxic activity in several models. | researchgate.netnih.gov |

| Pterostilbene | Methoxy (B1213986) groups instead of hydroxyl groups at positions 3 and 5 (on one ring) | Higher lipophilicity and bioavailability. | nih.govnih.gov |

| Piceatannol | Additional hydroxyl group at 3' position | Often exhibits more powerful antioxidant activity. | nih.gov |

| 4,4'-DHS Dimer | Two DHS units linked together | Stronger antioxidant than the monomer. | nih.gov |

The substitution of hydroxyl groups with methoxy groups, as seen in pterostilbene, enhances lipophilicity, which can lead to improved bioavailability. nih.govnih.gov Conversely, the presence of additional hydroxyl groups, as in piceatannol, can increase antioxidant potential. nih.gov Dimerization of this compound has also been shown to yield a compound with stronger antioxidant properties than the monomeric form. nih.gov These comparisons highlight that while the basic stilbene structure is important, the specific type, number, and placement of functional groups are key to modulating biological effects.

Influence of Hydroxyl Group Positioning on Bioactivity

The positioning of hydroxyl groups on the stilbene rings is a critical factor governing bioactivity. The para-hydroxyl groups in 4,4'-DHS are specifically linked to its enhanced antiproliferative effects and its ability to inhibit STAT3 phosphorylation. nih.gov Structure-activity relationship studies have confirmed that the hydroxyl groups in the trans conformation at the 4- and 4'-positions are essential for this antiproliferative effect. nih.govmdpi.comresearchgate.net

The influence of hydroxyl placement is further illustrated by comparing different dihydroxystilbene isomers. For example, while 4,4'-DHS is a potent agonist for estrogen receptor alpha (ERα), 3,5-dihydroxystilbene shows no such activity. nih.gov This demonstrates that a simple shift in the location of the hydroxyl groups can dramatically alter the molecule's interaction with specific biological targets. Studies have shown a direct correlation between the number of hydroxyl groups and the total antioxidant capacity of stilbenoids. nih.gov However, some arrangements, like the catechol structure in 3,4-dihydroxystilbene, may lead to higher antioxidant activity but lower tumor suppression compared to the 4,4' isomer.

| Compound | Hydroxyl Positions | Relative ERα Agonism | Reference |

|---|---|---|---|

| 3,4'-Dihydroxystilbene | 3, 4' | Highest | nih.gov |

| This compound | 4, 4' | High | nih.gov |

| 4-Hydroxystilbene (B177177) | 4 | Moderate | nih.gov |

| Resveratrol | 3, 5, 4' | Lower | nih.gov |

| 3,5-Dihydroxystilbene | 3, 5 | None | nih.gov |

Stereochemical Configuration and Activity Profiles (e.g., trans-isomer)

Stilbenoids can exist as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is generally more stable and is the more common configuration found in nature. nih.gov The biological activities of this compound are predominantly associated with its trans configuration. nih.govnih.govnih.gov

Rational Design of Enhanced Analogs

This compound is itself a product of the rational design of a resveratrol analog, created to enhance biological efficacy. nih.govoup.com The success of this modification has spurred further research into designing novel analogs with tailored properties. Key strategies in the rational design of stilbenoid analogs include:

Modification of Hydroxyl Groups: Altering the number and position of hydroxyl groups remains a primary strategy to modulate activity. This can enhance antioxidant capacity or improve binding affinity to specific molecular targets. oup.com

Methoxy Substitution: Replacing hydroxyl groups with methoxy groups is a common approach to increase the lipophilicity and metabolic stability of the compound, thereby potentially improving its bioavailability, as demonstrated by pterostilbene. nih.govnih.gov

Dimerization and Oligomerization: Linking stilbenoid monomers to form dimers or larger oligomers can lead to compounds with significantly enhanced activity, such as the increased antioxidant potential of the DHS dimer. nih.gov

Heteroatom Introduction: Introducing halogens or other heteroatoms into the stilbene structure is another avenue being explored to create analogs with novel or enhanced biological activities. mdpi.com

The overarching goal of these design strategies is to develop compounds with greater potency, selectivity for specific cellular targets (like the Nrf2 pathway or nuclear receptors), and improved pharmacokinetic profiles. drugbank.comsdu.edu.cn

Molecular and Cellular Mechanisms of Action

Antioxidant Mechanisms of Action

DHS demonstrates potent antioxidant properties primarily through the activation of the Nrf2 signaling pathway, a central regulator of cellular defense against oxidative stress. sdu.edu.cnresearchgate.net

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

4,4'-Dihydroxystilbene has been identified as a potent activator of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). sdu.edu.cnresearchgate.net Research indicates that DHS is more effective at activating Nrf2 than both resveratrol (B1683913) and the well-known Nrf2 activator, sulforaphane (B1684495) (SF). sdu.edu.cn Upon activation by DHS, Nrf2, a transcription factor, translocates into the nucleus. sdu.edu.cnnih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, thereby initiating their transcription. sdu.edu.cnnih.gov

Studies in human bronchial epithelial cells (Beas-2B) have shown that DHS dose-dependently induces the transcriptional activity of Nrf2. sdu.edu.cn This leads to an upregulation of Nrf2 at the protein level and promotes its accumulation in the nucleus. sdu.edu.cn The potency of DHS in inducing Nrf2-mediated gene expression was found to be comparable to or greater than that of sulforaphane at similar concentrations. sdu.edu.cn

| Compound | Concentration (µM) | ARE Luciferase Activity Induction (Fold Change) |

| This compound (DHS) | 2.5 | 5.6 |

| Sulforaphane (SF) | 2.5 | 2.6 |

| Data derived from studies on MDA-MB-231 cells stably expressing ARE-luciferase. sdu.edu.cn |

Interaction with Keap1 Protein (e.g., Cys151 alkylation)

The activation of Nrf2 by DHS is mediated through its direct interaction with the Kelch-like ECH-associated protein 1 (Keap1). sdu.edu.cn Keap1 is a crucial repressor protein that, under normal conditions, binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This process keeps the basal levels of Nrf2 low. nih.gov

DHS functions by blocking this Nrf2 ubiquitylation. sdu.edu.cn It achieves this by specifically reacting with a critical cysteine residue, Cys151, on the Keap1 protein. sdu.edu.cnresearchgate.net Cys151 is located in the BTB domain of Keap1, which is essential for its interaction with the Cul3-based E3 ubiquitin ligase complex. nih.govnih.gov The alkylation of Cys151 by electrophilic compounds like DHS is thought to induce a conformational change in Keap1, disrupting its ability to mediate Nrf2 degradation. nih.govfrontiersin.org This disruption allows newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus to activate gene expression. sdu.edu.cnnih.gov Studies using Keap1 mutants have confirmed the importance of the Cys151 residue; when this cysteine is mutated (e.g., to serine), the ability of DHS to increase Nrf2 protein levels is prevented. sdu.edu.cn

Attenuation of Oxidative Stress Pathways

By activating the Nrf2-ARE pathway, this compound enhances the cell's intrinsic antioxidant capacity and attenuates oxidative stress. sdu.edu.cnmdpi.com The upregulation of Nrf2 target genes leads to the increased synthesis of various antioxidant and detoxifying enzymes. mdpi.comnih.gov

One key effect of DHS-mediated Nrf2 activation is the dose-dependent increase in intracellular levels of reduced glutathione (B108866) (GSH), a major cellular antioxidant. sdu.edu.cn Furthermore, DHS has been shown to significantly counteract the overproduction of reactive oxygen species (ROS) induced by toxicants. sdu.edu.cn This protective effect is a direct consequence of the bolstered antioxidant defenses orchestrated by Nrf2. sdu.edu.cnnih.gov

Anti-Inflammatory Mechanisms of Action

In addition to its antioxidant effects, this compound exhibits significant anti-inflammatory properties, primarily by targeting the NF-κB signaling pathway. sdu.edu.cnresearchgate.net

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor complex that governs the expression of numerous pro-inflammatory genes. mdpi.commdpi.comnih.gov The activation of the NF-κB pathway is a central event in inflammatory responses. nih.gov Research demonstrates that this compound can effectively relieve the inflammatory response stimulated by agents like lipopolysaccharide (LPS) through the inhibition of the NF-κB pathway. sdu.edu.cnresearchgate.net While the precise point of inhibition within the cascade is a subject of ongoing research, the outcome is a reduced translocation of NF-κB into the nucleus, thereby decreasing the transcription of its target inflammatory genes. sdu.edu.cnwustl.edu

Modulation of Inflammatory Mediators

The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production and expression of various pro-inflammatory mediators. sdu.edu.cn In models of inflammation using macrophages, DHS has been shown to suppress a range of these molecules, which play critical roles in the progression of inflammatory diseases. sdu.edu.cn

| Inflammatory Mediator | Function | Effect of this compound |

| Nitric Oxide (NO) | Signaling molecule in inflammation | Inhibition sdu.edu.cn |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Inhibition sdu.edu.cn |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine | Inhibition sdu.edu.cn |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Inhibition sdu.edu.cn |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme producing high levels of NO | Inhibition sdu.edu.cn |

| Matrix Metalloproteinase-9 (MMP-9) | Enzyme involved in tissue remodeling | Inhibition sdu.edu.cn |

| Cyclooxygenase-2 (COX-2) | Enzyme in prostaglandin (B15479496) synthesis | Inhibition sdu.edu.cn |

| Data derived from studies on LPS-stimulated RAW 264.7 macrophages. sdu.edu.cn |

This modulation of inflammatory mediators underscores the compound's potential to interfere with inflammatory processes at a molecular level. sdu.edu.cnmdpi.com

Regulation of Inflammasome Pathways (e.g., NLRP3/Caspase-1)

Current research has not extensively detailed the direct regulatory effects of this compound (DHS) on the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome and Caspase-1 pathway. However, some studies provide indirect links. For instance, lysosomal membrane permeabilization (LMP), a known effect of DHS, can trigger the activation of the NLRP3 inflammasome. researchgate.net Research has shown that LMP and the subsequent release of lysosomal contents like cathepsins into the cytoplasm can initiate downstream inflammatory processes, including inflammasome activation. researchgate.net While DHS is known to induce LMP in various cell lines, studies explicitly confirming this leads to NLRP3/Caspase-1 activation are not yet prevalent. nih.govoncotarget.commdpi.com There is evidence that other stilbene (B7821643) compounds can modulate inflammatory responses, but the specific interaction of DHS with the inflammasome remains an area requiring further investigation. science.gov

Antiproliferative and Apoptotic Mechanisms in Cellular Models

This compound demonstrates significant antiproliferative and apoptotic effects across various cancer cell models, often surpassing the efficacy of its well-known analogue, resveratrol. oup.comresearchgate.net Its mechanisms are multifaceted, involving the arrest of the cell cycle at critical checkpoints and the activation of programmed cell death through multiple, interconnected pathways.

DHS effectively halts the proliferation of cancer cells by inducing arrest at either the G1 or S phase of the cell cycle, depending on the cellular context and the specific molecular targets engaged.

G1-Phase Arrest: In several cancer cell lines, including melanoma and breast cancer, DHS has been shown to cause a robust G1-phase arrest. nih.govnih.gov This arrest is frequently mediated through a p53-dependent mechanism. Following treatment with DHS, there is a marked increase in the protein levels of p53 and its downstream target, p21. mdpi.comoup.comoup.com The upregulation of the p21 protein, a cyclin-dependent kinase inhibitor, prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the entry of the cell into the S-phase. nih.govoup.comnih.gov

S-Phase Arrest: A primary mechanism by which DHS inhibits DNA replication and induces cell cycle arrest in the S-phase is through the direct inhibition of the ribonucleotide reductase (RNR) enzyme. nih.gov Specifically, DHS targets the RRM2 subunit of RNR, which is the rate-limiting enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs). nih.govmdpi.com By binding to RRM2, DHS reduces the cellular pool of dNTPs, which are essential for DNA replication. nih.gov This leads to replication fork stalling, DNA damage, and ultimately, an arrest of cells in the S-phase. nih.govmdpi.combarc.gov.in

Table 1: Research Findings on Cell Cycle Arrest by this compound

| Cell Line | Phase of Arrest | Key Molecular Events | Reference(s) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | G1-Phase | Reduction in S-phase population; Increase in p53 and p21 protein levels; Inhibition of pRb phosphorylation. | oup.comnih.gov |

| Melanoma Cells | G1-Phase | Induction of robust cell cycle arrest in G1-phase. | nih.gov |

| Pancreatic, Ovarian, Colorectal Cancer Cells | S-Phase | Inhibition of RRM2; Decreased dNTP synthesis; Inhibition of DNA replication. | nih.govmdpi.com |

| Normal Human Fibroblasts | G1-Phase | Mediated via the p53/p21 pathway. | oup.comoup.com |

DHS is a potent inducer of apoptosis, employing a dual-pronged attack on cancer cells by destabilizing both mitochondrial and lysosomal membranes. These actions trigger a cascade of events culminating in programmed cell death.

In numerous cancer cell models, including neuroblastoma, DHS induces apoptosis via the intrinsic, or mitochondrial, pathway. nih.govnih.gov A key initiating event is the permeabilization of the mitochondrial membrane (MMP). nih.govnih.govresearchgate.net This process is often driven by the activation and translocation of pro-apoptotic proteins from the BCL-2 family, such as BAX and BID. nih.govoncotarget.com DHS treatment has been shown to increase the BAX/BCL-2 ratio and promote the cleavage of BID into its active form, t-BID. nih.gov The subsequent translocation of BAX and t-BID to the mitochondria compromises the outer mitochondrial membrane, leading to MMP. researchgate.netnih.gov This permeabilization results in the release of critical apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Apaf-1 (Apoptotic protease-activating factor 1). nih.govoncotarget.comnih.gov

In addition to targeting mitochondria, DHS also induces apoptosis by disrupting lysosomal integrity, a process known as lysosomal membrane permeabilization (LMP). nih.govoncotarget.commdpi.com This lysosome-dependent cell death is a significant component of the compound's cytotoxic activity, particularly in neuroblastoma cells. nih.gov DHS treatment leads to the destabilization of lysosomal membranes, causing the release of potent hydrolytic enzymes, such as cathepsins B, L, and D, from the lysosomal lumen into the cytoplasm. nih.govoncotarget.commdpi.comnih.govresearchgate.net Once in the cytosol, these cathepsins can cleave various substrates, including the pro-apoptotic protein BID, thereby creating a link to and amplifying the mitochondrial pathway. nih.govoncotarget.com Research indicates that LMP can function as both an independent cell death pathway and as a partial controller of MMP, making it a versatile and effective anti-cancer mechanism. nih.govoncotarget.comnih.gov

The apoptotic signals initiated by both MMP and LMP converge on the activation of a family of cysteine proteases known as caspases. dovepress.com The release of cytochrome c following MMP leads to the formation of the apoptosome, a complex that recruits and activates the initiator caspase-9. nih.govoncotarget.comnih.govresearchgate.net Activated caspase-9 then proceeds to cleave and activate the executioner caspase, caspase-3. nih.govoncotarget.comdovepress.com Similarly, cathepsins released during LMP can also contribute to caspase activation. nih.gov The activation of caspase-3 is a point of no return in the apoptotic process, as it orchestrates the systematic dismantling of the cell by cleaving numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.netniscpr.res.in Studies have confirmed the activation of both caspase-9 and caspase-3 in response to DHS treatment. nih.govoncotarget.comnih.govresearchgate.net

Table 2: Research Findings on Apoptosis Induction by this compound

| Apoptotic Mechanism | Cell Line | Key Molecular Events | Reference(s) |

|---|---|---|---|

| Mitochondrial Membrane Permeabilization (MMP) | IMR-32, SHSY-5Y (Neuroblastoma) | JC-1 staining reveals MMP; Release of cytochrome c and ApaF1; Activation of BAX and BID. | nih.govoncotarget.comnih.gov |

| Lysosomal Membrane Permeabilization (LMP) | IMR-32 (Neuroblastoma) | Release of Cathepsins B, L, and D; LMP partially controls MMP. | nih.govoncotarget.commdpi.comnih.gov |

| Caspase Cascade Activation | IMR-32 (Neuroblastoma) | Activation of Caspase-9 and Caspase-3. | nih.govoncotarget.comnih.govresearchgate.net |

| General Apoptosis | Melanoma Cells | Cytotoxicity mediated through apoptosis, confirmed by annexin (B1180172) V-FITC/PI, sub-G1, and caspase activation assays. | nih.gov |

Induction of Apoptosis Pathways

Cytochrome c Release

This compound (DHS) has been shown to induce mitochondrial membrane permeabilization (MMP). researchgate.netnih.gov This disruption of the mitochondrial membrane leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. One of the most critical of these factors is cytochrome c. researchgate.netnih.govnih.gov

In healthy cells, cytochrome c is an essential component of the electron transport chain, residing in the mitochondrial intermembrane space. nih.gov However, upon induction of apoptosis by agents such as DHS, the integrity of the mitochondrial outer membrane is compromised, allowing for the translocation of cytochrome c into the cytoplasm. nih.govembopress.org Once in the cytosol, cytochrome c participates in the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. nih.gov Specifically, cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (ApaF1), triggering the formation of the apoptosome and leading to the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. researchgate.netnih.govnih.gov

Studies on human neuroblastoma cell lines have demonstrated that treatment with DHS leads to a time-dependent release of cytochrome c from the mitochondria into the cytosol. researchgate.net This event is a pivotal step in the intrinsic pathway of apoptosis initiated by DHS.

Modulation of BCL-2 Family Proteins

The release of cytochrome c is tightly regulated by the BCL-2 (B-cell lymphoma 2) family of proteins. This family consists of both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL). The balance between these opposing factions determines the fate of the cell. This compound has been found to modulate the expression and activity of these proteins to favor apoptosis.

In human neuroblastoma cells, DHS treatment has been observed to significantly increase the expression of the pro-apoptotic protein BAX while concurrently decreasing the levels of the anti-apoptotic protein BCL-2. oncotarget.com This shift in the BAX/BCL-2 ratio is a classic hallmark of the induction of apoptosis. researchgate.net An increased BAX/BCL-2 ratio promotes the formation of pores in the outer mitochondrial membrane, thereby facilitating the release of cytochrome c.

Furthermore, DHS has been shown to influence other BCL-2 family members. For instance, it can induce the cleavage of BID (BH3 Interacting-Domain Death Agonist), a pro-apoptotic BH3-only protein. oncotarget.com Truncated BID (tBID) can then directly activate BAX and BAK, further amplifying the apoptotic signal. The modulation of these key regulatory proteins underscores a critical mechanism by which DHS exerts its cytotoxic effects. Research has shown that reactive oxygen species (ROS) produced by DHS activate p38 and JNK MAPKs, which in turn augment BAX activity and BID-cleavage. nih.gov

DNA Replication Inhibition

A significant aspect of the anticancer activity of this compound is its ability to inhibit DNA replication, a fundamental process for cell proliferation. nih.govresearchgate.net This inhibition can lead to the stalling of replication forks, resulting in DNA damage and the activation of apoptotic pathways. nih.gov

Ribonucleotide Reductase Regulatory Subunit M2 (RRM2) Targeting

One of the primary molecular targets of DHS in the context of DNA replication is the Ribonucleotide Reductase (RNR) enzyme. nih.gov RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis. nih.gov The enzyme consists of two subunits, a large subunit (RRM1) and a small regulatory subunit (RRM2).

Reduction of Deoxyribonucleoside Triphosphates (dNTPs) Synthesis

The direct consequence of RNR inhibition by this compound is a significant reduction in the intracellular pool of deoxyribonucleoside triphosphates (dNTPs). nih.gov dNTPs are the immediate precursors for DNA synthesis, and their availability is a rate-limiting step for DNA replication. nih.gov By targeting RRM2 and inhibiting RNR activity, DHS effectively depletes the cellular supply of these essential building blocks. mdpi.com This reduction in dNTP synthesis directly impedes the ability of the cell to replicate its DNA, leading to an arrest of the cell cycle, particularly in the S-phase. nih.govmdpi.com

Induction of DNA Damage and Replication Stress

The inhibition of DNA replication and the depletion of dNTP pools by this compound lead to a cellular state known as replication stress. barc.gov.in Replication stress is characterized by the slowing or stalling of replication forks, which can lead to the formation of single-stranded DNA and ultimately, DNA double-strand breaks. nih.govnih.govresearchgate.netproquest.com This induction of DNA damage is a critical component of the cytotoxic effects of DHS. nih.govmdpi.com The cellular response to this damage often involves the activation of DNA damage response (DDR) pathways, which can trigger cell cycle arrest to allow for repair or, if the damage is too severe, initiate apoptosis. nih.govnih.gov The extensive replication stress induced by DHS can overwhelm the cell's repair capacity, pushing it towards apoptotic cell death. barc.gov.in

Inhibition of DNA Polymerase Activity

In addition to its effects on nucleotide synthesis, this compound has also been reported to directly inhibit the activity of DNA polymerases. researchgate.netoup.commdpi.com DNA polymerases are the enzymes responsible for synthesizing new DNA strands using a DNA template. nih.gov The inhibition of these enzymes represents another layer of the multi-faceted approach by which DHS disrupts DNA replication.

Early research into the biological activities of resveratrol, the parent compound of DHS, highlighted its ability to inhibit mammalian DNA polymerases. mdpi.com Subsequent studies on DHS have shown that it possesses an even more potent inhibitory effect on DNA polymerase activity and DNA replication than resveratrol. researchgate.net This direct enzymatic inhibition, coupled with the reduction in dNTP availability, creates a powerful two-pronged attack on the DNA synthesis machinery of the cell. The strong inhibition of DNA synthesis in cancer cells has been demonstrated through reduced incorporation of BrdU (5-bromo-2'-deoxyuridine), a synthetic analog of thymidine, into newly synthesized DNA. nih.gov

Suppression of Anchorage-Dependent and -Independent Cell Growth

A hallmark of cancerous cells is their ability to proliferate uncontrollably, both when attached to a surface (anchorage-dependent) and when in suspension (anchorage-independent). This compound has demonstrated a remarkable ability to inhibit both forms of cell growth in various cancer cell lines.

In studies involving human breast cancer MCF-7 cells, DHS was found to be more effective than resveratrol at inhibiting both anchorage-dependent and -independent growth. oup.com This inhibition is associated with a reduction in the S-phase of the cell cycle, an increase in the levels of tumor suppressor proteins p21 and p53, and strong inhibition of pRb protein phosphorylation. oup.com

Similarly, in A549 lung cancer cells, DHS exhibited a stronger, concentration-dependent inhibition of clonogenic efficiency compared to resveratrol. mdpi.com Furthermore, DHS demonstrated significant efficacy in inhibiting the anchorage-independent growth of A549 cells in a soft agar (B569324) assay. mdpi.com The compound also potently inhibits the anchorage-dependent and -independent growth of Lewis Lung Carcinoma (LLC) cells, leading to a G1 phase arrest and an increase in pre-G1 events indicative of apoptosis. nih.gov

The inhibitory effect of DHS on anchorage-independent growth is particularly noteworthy. In MCF-7 cells, DHS achieved a 65% and 95% reduction in colony formation at concentrations of 10 µM and 30 µM, respectively, with complete inhibition at higher concentrations. oup.com In contrast, resveratrol showed no significant effect under the same conditions. oup.com

| Cell Line | Growth Type | Key Findings |

| MCF-7 (Breast Cancer) | Anchorage-Dependent & -Independent | DHS more potent than resveratrol; reduces S-phase, increases p21/p53. oup.com |

| A549 (Lung Cancer) | Anchorage-Dependent & -Independent | DHS shows stronger, concentration-dependent inhibition than resveratrol. mdpi.com |

| LLC (Lung Cancer) | Anchorage-Dependent & -Independent | DHS induces G1 arrest and apoptosis. nih.gov |

Anti-Metastatic and Anti-Angiogenic Mechanisms

The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to interfere with several key processes involved in metastasis and angiogenesis.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. DHS has been shown to effectively inhibit these processes. In studies on human breast cancer MCF-7 cells and murine lung cancer models, DHS significantly inhibited cell migration and invasion. oup.comnih.gov This inhibition is accompanied by a marked reduction in cell adhesion to extracellular matrix components. oup.com Furthermore, in a zebrafish tumor model, DHS significantly inhibited lung cancer cell dissemination, invasion, and metastasis. nih.gov

Modulation of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. DHS has been found to strongly reduce the activities of MMP-2 and MMP-9. oup.com This inhibition of MMP activity is a key mechanism underlying the anti-invasive effects of DHS. oup.com Studies have also shown that dihydroxystilbenes, including the 4,4' isomer, inhibit the production of pro-MMP-9 in colon 26 cells. nih.gov

Upregulation of Adhesion Molecules (e.g., E-cadherin)

E-cadherin is a crucial cell adhesion molecule that plays a key role in maintaining tissue integrity. Loss of E-cadherin expression is a hallmark of epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become more motile and invasive. Research has shown that DHS can modulate the expression of E-cadherin in human breast cancer MCF-7 cells. oup.com The overexpression of RRM2, a target of DHS, has been linked to the downregulation of E-cadherin, suggesting a potential mechanism for DHS's effect on this adhesion molecule. researchgate.net

Suppression of M2 Macrophage Differentiation

Tumor-associated macrophages (TAMs), particularly those polarized towards an M2 phenotype, play a significant role in promoting tumor growth, angiogenesis, and metastasis. nih.govnih.gov this compound has been shown to inhibit the differentiation of M2 macrophages. nih.goviiarjournals.org It achieves this by inhibiting the production of M2-polarizing cytokines such as interleukin-10 and monocyte chemoattractant protein-1. nih.gov This action helps to create a less favorable tumor microenvironment for cancer progression.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. The phosphorylation of STAT3 is essential for its activation. amegroups.org Studies have demonstrated that this compound can inhibit the phosphorylation of STAT3 in the differentiation of M2 macrophages, without affecting the total expression of STAT3. nih.govscience.gov This inhibition of STAT3 signaling is a key mechanism through which DHS exerts its anti-tumor and anti-metastatic effects. nih.gov The para-hydroxyl groups in DHS are considered important for its enhanced STAT3 phosphorylation inhibition compared to other resveratrol derivatives.

| Mechanism | Target | Effect |

| Anti-Metastasis | Cell Migration & Invasion | Inhibition oup.comnih.govnih.gov |

| MMP-2 & MMP-9 | Reduced Activity oup.comnih.gov | |

| E-cadherin | Modulation of Expression oup.comresearchgate.net | |

| Anti-Angiogenesis & Anti-Metastasis | M2 Macrophage Differentiation | Suppression nih.goviiarjournals.org |

| STAT3 Phosphorylation | Inhibition nih.govscience.gov |

Impairment of Tumor Angiogenesis

This compound (DHS) demonstrates notable anti-angiogenic properties, playing a crucial role in the inhibition of tumor growth and metastasis. nih.goviiarjournals.org Angiogenesis, the formation of new blood vessels, is a vital process for tumor expansion, providing essential nutrients and oxygen. DHS interferes with this process through multiple mechanisms.

Studies have shown that DHS can inhibit the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in cancer cells. nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating the migration and invasion of endothelial cells, a key step in angiogenesis. oup.comnih.gov Furthermore, DHS has been observed to suppress tumor-induced neovascularization. nih.govmdpi.com

A primary target of DHS in the context of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govmedscape.com VEGF is a potent mediator of angiogenesis, promoting the proliferation and migration of endothelial cells. waocp.com Research indicates that DHS can inhibit VEGF-induced migration of human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition is attributed to the ability of DHS to block the phosphorylation of VEGF receptor-2 (VEGFR-2), a critical step in the activation of the VEGF signaling cascade. nih.gov By disrupting VEGF/VEGFR-2 signaling, DHS effectively curtails the formation of new blood vessels, thereby limiting tumor growth and spread. nih.govnih.gov Additionally, DHS has been found to inhibit VEGF-C-induced lymphangiogenesis, the formation of lymphatic vessels, which is also implicated in tumor metastasis. iiarjournals.org

The anti-angiogenic effects of DHS have been demonstrated in various cancer models, including lung cancer and colon cancer. nih.govnih.gov In murine models of lung cancer, DHS treatment led to a significant reduction in tumor angiogenesis. nih.gov Similarly, in colon 26-bearing mice, DHS inhibited tumor-induced neovascularization. nih.gov

Receptor Interactions and Signaling Pathway Modulation

Estrogen Receptor Alpha (ERα) Binding and Agonism/Antagonism

This compound is known to interact with estrogen receptors, particularly Estrogen Receptor Alpha (ERα). mdpi.com This interaction is significant as ERα is a key factor in the development and progression of certain types of cancer, most notably breast cancer. The binding of DHS to ERα can lead to a range of biological effects, influencing the growth of estrogen-sensitive cancer cells. mdpi.com

The nature of this interaction, whether agonistic (activating the receptor) or antagonistic (blocking the receptor), can be complex and may depend on the specific cellular context. nih.gov Some studies suggest that DHS acts as an agonist for the estrogen receptor, meaning it can mimic the effects of estrogen. jst.go.jp This estrogenic activity has been observed to cause an increase in uterine weight in animal models, a classic indicator of estrogenic action. jst.go.jp

However, other research points towards an antiproliferative effect in estrogen-receptor-positive breast cancer cells, suggesting a more nuanced or potentially antagonistic role in this context. iiarjournals.org The binding affinity of DHS to ERα has been reported, and while it does bind, the affinity can vary compared to other stilbene derivatives. mdpi.comoup.com This differential binding affinity likely contributes to its distinct biological activities in hormone-sensitive cancers. It is the binding to both ERα and ERβ that modulates the expression of estrogen-responsive genes.

p53-Dependent Checkpoint Activation

A significant aspect of the anticancer activity of this compound is its ability to activate p53-dependent checkpoints. oup.com The p53 protein, often referred to as the "guardian of the genome," is a critical tumor suppressor that regulates the cell cycle and apoptosis.

Studies have demonstrated that treatment with DHS leads to a notable increase in the protein levels of p53. oup.comnih.gov This upregulation of p53 is associated with a G1-phase arrest in the cell cycle, effectively halting the proliferation of cancer cells. mdpi.com The activation of the p53 pathway by DHS is further evidenced by the increased expression of p21, a downstream target of p53 and a potent cell cycle inhibitor. oup.comnih.govmdpi.com The induction of p53 and p21 suggests that DHS may trigger a DNA damage response, as p53 is a key sensor of cellular stress, including DNA damage. oup.comnih.gov

The activation of this p53/p21 pathway is a crucial mechanism by which DHS exerts its antiproliferative effects. oup.comoup.com By promoting cell cycle arrest, DHS prevents cancer cells from dividing and growing. In some contexts, this p53 activation can also lead to apoptosis, or programmed cell death, further contributing to the elimination of cancerous cells. barc.gov.in

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of various cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov this compound has been shown to modulate the activity of several key MAPK pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov

In human neuroblastoma cells, DHS treatment leads to a significant and sustained activation (phosphorylation) of both p38 and JNK MAPKs. nih.gov This activation is a rapid event, occurring within a few hours of treatment. nih.gov The activation of p38 and JNK by DHS is linked to the induction of apoptosis in these cancer cells. nih.govnih.gov Specifically, the activation of these kinases is associated with the increased activity of BAX, a pro-apoptotic protein, and the cleavage of BID, another protein involved in the apoptotic cascade. nih.govnih.gov

Interestingly, the effect of DHS on another MAPK pathway, the ERK1/2 pathway, appears to be different. While there may be an initial, transient increase in ERK1/2 phosphorylation, the levels are subsequently reduced with prolonged treatment. nih.gov The activation of the p38 and JNK pathways by DHS is often mediated by the generation of reactive oxygen species (ROS). nih.gov

Interactive Data Table: Effect of this compound on MAPK Activation in IMR32 Neuroblastoma Cells

| Time (hours) | p-p38 Level (Fold Change vs. Control) | p-JNK Level (Fold Change vs. Control) | p-ERK1/2 Level (Fold Change vs. Control) |

| 4 | Significant Increase | Significant Increase | Slight Increase |

| 16 | Sustained Increase | Sustained Increase | Reduced |

| 36 | Sustained Increase | Sustained Increase | - |

| 48 | - | Sustained Increase | - |

| Data is a qualitative representation based on findings from a study on IMR32 cells treated with 20 μM DHS. nih.gov |

Akt/mTOR Pathway Downregulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer. nih.govplos.org There is evidence to suggest that this compound can exert its anticancer effects by downregulating this key pathway.

While direct studies on the effect of this compound on the Akt/mTOR pathway are part of ongoing research, the actions of similar polyphenol compounds and the interconnectedness of cellular signaling pathways provide strong indications of this mechanism. The downregulation of the Akt/mTOR pathway is a known mechanism for inducing autophagy and apoptosis in cancer cells. jcancer.orgresearchgate.net Inhibition of this pathway can lead to decreased cell proliferation and survival. plos.org

For instance, other natural compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anticancer effects. nih.gov Given that this compound influences upstream signaling molecules and processes that are known to cross-talk with the Akt/mTOR pathway, it is plausible that its anticancer activities are, at least in part, mediated through the suppression of this signaling cascade. The inhibition of VEGFR-2 phosphorylation by DHS, for example, can indirectly lead to the downregulation of downstream pathways, including the Akt pathway. semanticscholar.org Further research is needed to fully elucidate the direct effects of this compound on the components of the Akt/mTOR pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Expression Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play important roles in metabolism and cellular differentiation. PPAR alpha (PPARα) is particularly involved in lipid metabolism.

While direct and extensive research specifically on the modulation of PPARα expression by this compound is still emerging, studies on its parent compound, resveratrol, provide valuable insights. It has been hypothesized that resveratrol may activate PPARα, and this activation is thought to be mediated through its 4'-hydroxyl group. nih.gov Given that this compound also possesses a 4'-hydroxyl group, it is plausible that it shares a similar ability to interact with and modulate PPARα. nih.gov

Neuroprotective Mechanisms

This compound (DHS), a synthetic analog of resveratrol, has demonstrated potential neuroprotective properties through various mechanisms. smolecule.com Research into its effects on the central nervous system has highlighted its role in combating the pathological hallmarks of neurodegenerative diseases, particularly those associated with Alzheimer's Disease (AD). The primary neuroprotective actions of stilbenes involve targeting amyloid-beta (Aβ) pathology, tau neuropathology, and neuroinflammation. researchgate.net

The accumulation of amyloid-beta (Aβ) peptides, which form soluble oligomers and insoluble plaques, is a key pathological feature of Alzheimer's disease. nih.govstanford.edu These processes lead to synaptic dysfunction and neuronal death. stanford.edu Stilbene compounds are recognized for their potential to interfere with these processes. researchgate.net Preclinical studies suggest that stilbenes may exert neuroprotective effects by reducing the generation and subsequent oligomerization of Aβ. researchgate.net While direct studies on this compound's specific impact on Aβ generation are part of a broader investigation into stilbene derivatives, the class of compounds is known to target multiple pathways involved in neuroprotection. researchgate.net The initial stages of Alzheimer's disease are thought to involve the destructive action of soluble Aβ clusters on synapses, even before the formation of visible plaques. stanford.edu

Efficient removal of Aβ from the brain is crucial for preventing its accumulation. This clearance is managed by several mechanisms, including transport across the blood-brain barrier (BBB) and enzymatic degradation. mdpi.com Key players in Aβ transport out of the brain include the low-density lipoprotein receptor-related protein-1 (LRP1). nih.govscirp.org Enzymes such as neprilysin are also critical for degrading Aβ. scirp.org A reduction in the efficiency of these clearance systems can lead to increased Aβ buildup in the brain. scirp.org

General studies on stilbenes indicate that they may enhance Aβ clearance. researchgate.net This can occur through various means, including the activation of microglia, which can phagocytose Aβ plaques. scirp.org Furthermore, systemic clearance, particularly by the liver, plays a role in reducing plasma Aβ levels, which in turn can lower the amount of Aβ entering the brain. scirp.org Research on specific immune cells shows that border-associated macrophages can influence Aβ accumulation at the vascular level, and targeting receptors like CD36 on these cells may promote Aβ clearance. cornell.edunih.gov While these represent general pathways for Aβ clearance, specific investigations into how this compound directly modulates these mechanisms, such as LRP1 or neprilysin activity, are ongoing.

The hyperphosphorylation and aggregation of the microtubule-associated protein Tau into neurofibrillary tangles (NFTs) is another defining characteristic of Alzheimer's disease and other tauopathies. nih.govnih.gov In a healthy state, Tau stabilizes microtubules, which are essential for cellular transport. cellsignal.com Pathological hyperphosphorylation causes Tau to detach from microtubules and aggregate, leading to impaired neuronal function and cell death. cellsignal.com

One of the key enzymes responsible for Tau phosphorylation is Glycogen Synthase Kinase-3 Beta (GSK-3β). nih.gov Dysregulation of GSK-3β is implicated in various pathologies, including Alzheimer's disease. nih.govnih.gov Stilbene compounds, as a class, are being investigated for their ability to regulate Tau neuropathology by preventing its abnormal phosphorylation and aggregation. researchgate.net For instance, the related compound resveratrol has been shown to decrease levels of GSK-3. mdpi.com By potentially inhibiting kinases like GSK-3β, this compound could help maintain normal Tau function and prevent the cascade of events leading to NFT formation. nih.govelifesciences.org

Neuroinflammation, often mediated by the chronic activation of immune cells like microglia in the brain, is a critical component of neurodegenerative diseases. nih.govmdpi.com Activated microglia can release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), which contribute to a toxic environment that damages neurons. nih.govsdu.edu.cn

This compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines. sdu.edu.cn The compound can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammation. sdu.edu.cn Studies have shown that this compound can regulate the activation and differentiation of macrophages, which are immune cells related to microglia. science.govscience.gov By modulating the activity of these immune cells and reducing the release of inflammatory mediators, this compound can help protect neurons from inflammatory damage. sdu.edu.cnmedscape.comniscair.res.in

| Target/Pathway | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines (e.g., TNF-α, ILs) | Inhibition of production | In vitro and in vivo models | sdu.edu.cn |

| NF-κB Pathway | Inhibition of activation | In vitro and in vivo models | sdu.edu.cn |

| Macrophage Activation | Regulation of M2 macrophage activation and differentiation | In vivo (mice) | science.govscience.gov |

| Microglia Activation | Stilbenes in general prevent microglial activation | Mouse model of dopaminergic neurodegeneration | mdpi.com |

Other Mechanistic Investigations

Beyond its effects on amyloid, tau, and inflammation, this compound exhibits other neuroprotective mechanisms, primarily centered on its potent antioxidant activity. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. smolecule.com

This compound has been shown to be a more potent antioxidant than its parent compound, resveratrol. nih.gov It can protect cells from oxidative stress by scavenging free radicals and mitigating ROS-mediated damage. smolecule.com Studies have demonstrated that it can protect neuronal cells, such as PC12 cells, from oxidative damage. smolecule.com This cytoprotective effect is crucial in the context of neurodegeneration where oxidative stress plays a significant role. The compound acts as a strong inhibitor of DNA replication, which, while primarily studied in cancer, suggests a powerful interaction with fundamental cellular processes that could be relevant to aberrant cell cycle re-entry in neurons, another facet of neurodegeneration. mdpi.com

| Mechanism | Specific Action | Cell/Model System | Reference |

|---|---|---|---|

| Antioxidant Activity | Scavenges reactive oxygen species (ROS) | In vitro assays | smolecule.com |

| Protects against oxidative damage | PC12 cells | smolecule.com | |

| Cytoprotection | Reduces mitochondrial membrane permeabilization | Human neuroblastoma cell lines | |

| Enzyme Inhibition | Inhibits ribonucleotide reductase (RRM2), suppressing DNA replication | Xenograft mouse models | mdpi.com |

Preclinical Research and Disease Models

In Vitro Cellular Models for Anticancer Research

In vitro studies using cancer cell lines are instrumental in elucidating the cellular and molecular mechanisms by which DHS exerts its anticancer effects. These models allow for controlled investigation of the compound's impact on cell viability, proliferation, and other key cellular processes.

Research on breast cancer cell lines has revealed the potential of DHS in targeting estrogen receptor (ER)-positive and ER-negative cancers. nih.gov The MCF-7 cell line is ER-positive, while the SkBr3 cell line is ER-negative. researchgate.netnih.gov

In studies comparing DHS to its parent compound, resveratrol (B1683913), DHS demonstrated a more potent inhibitory effect on the growth of MCF-7 cells. oup.com It effectively inhibited both anchorage-dependent and independent growth of these cells. oup.com The mechanism behind this inhibition involves a reduction in the number of cells in the S-phase of the cell cycle, which is associated with an increase in the levels of p53 and p21 proteins and strong inhibition of pRb protein phosphorylation. oup.com Furthermore, DHS has been shown to reduce the activity of matrix metalloproteinase-2 and -9, inhibit cell adhesion to the extracellular matrix, and suppress cell migration and invasion. oup.com

A study on structure-activity relationships of resveratrol and its analogs, including DHS, in MCF-7 and SkBr3 cells showed that DHS exhibited agonistic properties for ERα. nih.gov The order of agonism for ERα was determined to be 3,4'-dihydroxystilbene > 4,4'-DHS > 4-hydroxystilbene (B177177) > resveratrol. nih.gov This interaction with ERα influences the biological responses in estrogen-sensitive cancer cells. nih.gov

Interactive Data Table: Effect of DHS on Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | Key Findings |

| MCF-7 | ER-positive researchgate.netnih.gov | More potent growth inhibition than resveratrol. oup.com Inhibits anchorage-dependent and -independent growth. oup.com Reduces S-phase cell population, increases p53 and p21 levels. oup.com Inhibits cell migration and invasion. oup.com |

| SkBr3 | ER-negative researchgate.netnih.gov | Used as a model to compare ERα-mediated effects. nih.gov |

In the context of leukemia, 4,4'-DHS has shown significant cytotoxic activity against human promyelocytic leukemia (HL-60) cells, proving to be remarkably more potent than resveratrol. researchgate.netnih.gov This enhanced cytotoxicity is a key finding in the evaluation of DHS as a potential anticancer agent. researchgate.net The compound's ability to induce apoptosis in these cells is a primary mechanism of its action. researchgate.net

Studies on neuroblastoma, a common childhood cancer, have utilized the IMR32 cell line to investigate the effects of DHS. oncotarget.com Research has shown that DHS exhibits greater cytotoxicity against IMR32 cells compared to resveratrol. nih.govoncotarget.comnih.gov